molecular formula C6H5Br2N B116701 5-Bromo-2-(bromomethyl)pyridine CAS No. 145218-19-5

5-Bromo-2-(bromomethyl)pyridine

Cat. No.: B116701
CAS No.: 145218-19-5
M. Wt: 250.92 g/mol
InChI Key: PKCHRWPMNDRVMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(bromomethyl)pyridine is a halogenated pyridine derivative with the molecular formula C6H5Br2N. This compound is of significant interest in organic synthesis due to its reactivity and versatility in forming various chemical bonds. It is commonly used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromo-2-(bromomethyl)pyridine can be synthesized through several methods. One common approach involves the bromination of 2-methylpyridine. The process typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the pyridine ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination reactions. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques to isolate the desired product. The use of automated systems and real-time monitoring helps maintain consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(bromomethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar solvents.

    Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.

    Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.

Major Products Formed

    Substitution: Various substituted pyridines depending on the nucleophile used.

    Coupling: Biaryl compounds with diverse functional groups.

    Oxidation/Reduction: Pyridine derivatives with altered oxidation states.

Scientific Research Applications

5-Bromo-2-(bromomethyl)pyridine is utilized in several scientific research areas:

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-methylpyridine
  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 5-Bromo-2-pyridinecarboxaldehyde

Uniqueness

5-Bromo-2-(bromomethyl)pyridine is unique due to its dual bromine substitution, which provides distinct reactivity patterns compared to other brominated pyridines. This dual substitution allows for more versatile synthetic applications, particularly in forming complex molecular architectures through sequential substitution and coupling reactions .

Biological Activity

5-Bromo-2-(bromomethyl)pyridine is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of pyridine characterized by:

  • Bromine substituents at the 5 and 2 positions.
  • A bromomethyl group at the 2 position.
  • A methyl group at the 3 position.

This specific arrangement contributes to its reactivity and potential interactions with biological targets, making it a candidate for various therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several biological activities, particularly in the fields of antimicrobial and anticancer research. Below are some key findings:

Antimicrobial Activity

Studies have demonstrated that compounds similar to this compound possess notable antimicrobial properties. For instance, derivatives of pyridine have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism typically involves enzyme inhibition, disrupting vital metabolic pathways in bacteria.

Anticancer Potential

The compound has been investigated for its anticancer properties. Research suggests that it may inhibit specific kinases involved in cancer progression, such as PI3Kα kinase. In vitro assays have shown varying degrees of inhibition, indicating potential as a lead compound for developing anticancer agents .

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The bromomethyl group allows for nucleophilic substitution reactions, facilitating interactions with enzymes and receptors critical in disease processes.

Enzyme Inhibition

The compound's mechanism often involves inhibiting key enzymes in metabolic pathways associated with cancer and infections. For example, studies on similar compounds have revealed their capacity to inhibit DNA polymerases and other critical enzymes, thereby impeding cell proliferation and survival .

Synthesis

The synthesis of this compound typically involves halogenation reactions followed by nucleophilic substitutions. Common methods include:

  • Bromination of pyridine derivatives to introduce bromine substituents.
  • Alkylation reactions to add the bromomethyl group.

These synthetic routes not only yield the desired compound but also allow for modifications that could enhance biological activity .

Case Studies

Several studies have focused on the biological activity of pyridine derivatives, including this compound:

  • Case Study 1: Antimicrobial Efficacy
    A study evaluated various pyridine derivatives against E. coli, revealing that certain compounds exhibited over 90% inhibition rates. The structure-activity relationship indicated that halogen substitutions significantly enhance antimicrobial potency .
  • Case Study 2: Anticancer Activity
    Another investigation assessed the effects of pyridine derivatives on cancer cell lines, showing that compounds with similar structures inhibited cell growth by up to 70% through apoptosis induction mechanisms .

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is presented below:

Compound NameCAS NumberAntimicrobial ActivityAnticancer Activity
3-Bromo-2-(bromomethyl)pyridine38749-79-0ModerateLow
3-Bromo-2,6-dimethylpyridin-4-amine33259-24-4HighModerate
3-Bromo-5-methylpyridin-2-amine17282-00-7LowHigh
This compound N/A Significant Significant

This table highlights the varying degrees of activity among related compounds, emphasizing the potential of this compound in therapeutic applications.

Properties

IUPAC Name

5-bromo-2-(bromomethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2N/c7-3-6-2-1-5(8)4-9-6/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKCHRWPMNDRVMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70634134
Record name 5-Bromo-2-(bromomethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145218-19-5
Record name 5-Bromo-2-(bromomethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-(bromomethyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A 4.69 g (27 mmol) sample of 5-bromo-2-picoline from step 1 was dissolved in 250 mL of carbon tetrachloride, treated with 4.85 g (27 mmol) of N-bromosuccinimide (NBS) and 400 mg (2.4 mmol) of azobisisobutyronitrile (AIBN), and stirred at reflux for 3 h. Filtration and concentration in vacuo provided crude 5-bromo-2-bromomethylpyridine which was 64% monobrominated by NMR; no purification was attempted: NMR (CDCl3) δ4.50 (s, 2H), 7.34 (d, J=8 Hz, 1H), 7.82 (dd, J=8 and 2 Hz, 1H), 8.63 (d, J=2 Hz, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
4.85 g
Type
reactant
Reaction Step Two
Quantity
400 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Dissolve 2-hydroxymethyl-5-bromopyridine (5.21 g, 27.7 mmol) in 48% aqueous hydrobromic acid (20 mL). Heat the mixture at 150° C. for 2 h. Cool to ambient temperature and remove excess hydrobromic acid under vacuum. Dilute with water, add cautiously saturated aqueous NaHCO3 and extract three times with EtOAc. Dry over anhydrous Na2SO4, filter and concentrate in vacuo. Purify by chromatography on silica gel eluting with hexane/EtOAc (9:1) to give the title compound as pink oil (6.0 g, 87%) that crystallizes in the freezer.
Quantity
5.21 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Yield
87%

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(bromomethyl)pyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-(bromomethyl)pyridine
Reactant of Route 3
Reactant of Route 3
5-Bromo-2-(bromomethyl)pyridine
Reactant of Route 4
5-Bromo-2-(bromomethyl)pyridine
Reactant of Route 5
5-Bromo-2-(bromomethyl)pyridine
Reactant of Route 6
Reactant of Route 6
5-Bromo-2-(bromomethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.